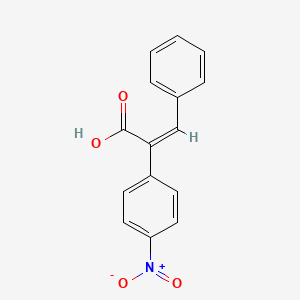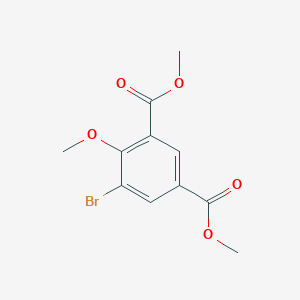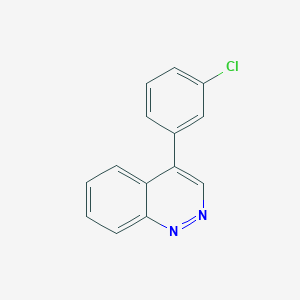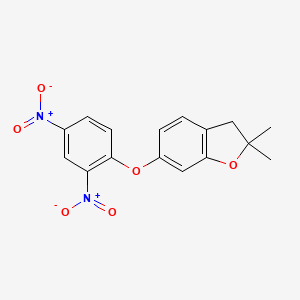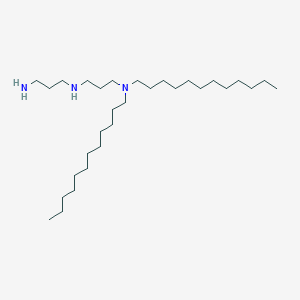
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine is a chemical compound with the molecular formula C18H41N3. It is a type of diamine, characterized by the presence of two amine groups attached to a long hydrocarbon chain. This compound is known for its use as a biocide and surfactant, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with acrylonitrile, followed by hydrogenation. The process can be summarized in the following steps:
Reaction with Acrylonitrile: Dodecylamine reacts with acrylonitrile in the presence of a catalyst to form N-(2-cyanoethyl)-dodecylamine.
Hydrogenation: The intermediate product is then subjected to catalytic hydrogenation to yield N3-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine.
Industrial Production Methods
Industrial production of this compound often employs fixed-bed reactors and molecular sieves as catalysts. The reaction conditions are optimized to achieve high yields and selectivity, with the overall yield reaching over 80% .
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenated compounds and alkylating agents are often used.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Acts as a biocide, effective against a broad spectrum of microorganisms.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Employed in the formulation of cleaning agents, disinfectants, and corrosion inhibitors
Wirkmechanismus
The compound exerts its biocidal effects by disrupting the cell membranes of microorganisms. The long hydrophobic tail interacts with the lipid bilayer, causing membrane destabilization and cell lysis. This mechanism is similar to other surfactants and antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Shares similar structural features and applications.
3-Aminopropyltriethoxysilane: Used as a catalyst and for surface modifications.
Uniqueness
N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine is unique due to its dual functionality as a biocide and surfactant. Its long hydrocarbon chain and multiple amine groups provide it with enhanced antimicrobial properties and surface activity, making it highly effective in various applications .
Eigenschaften
CAS-Nummer |
93522-44-2 |
|---|---|
Molekularformel |
C30H65N3 |
Molekulargewicht |
467.9 g/mol |
IUPAC-Name |
N'-[3-(didodecylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C30H65N3/c1-3-5-7-9-11-13-15-17-19-21-28-33(30-24-27-32-26-23-25-31)29-22-20-18-16-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3 |
InChI-Schlüssel |
DTGBUNAEQVXTKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


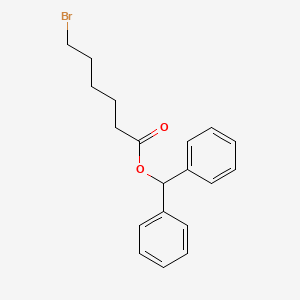
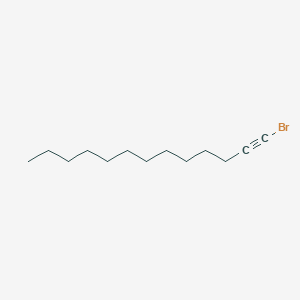
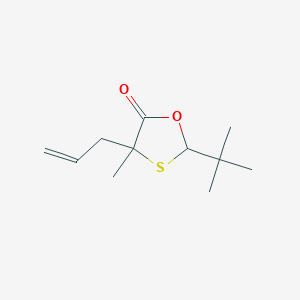
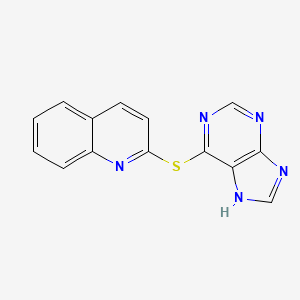
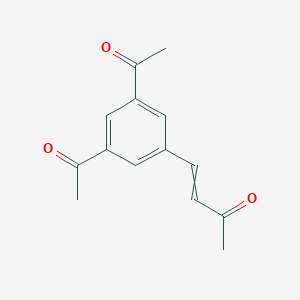
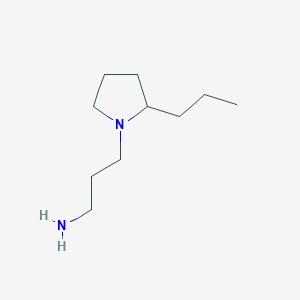
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)

